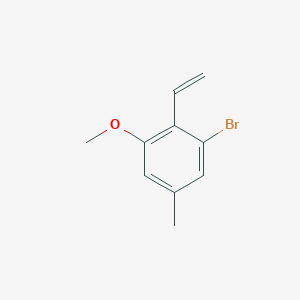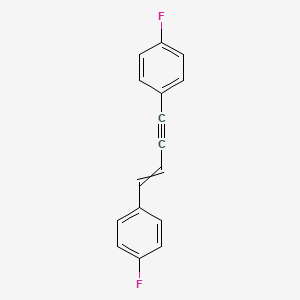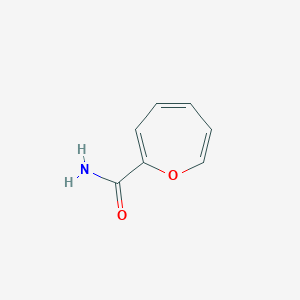![molecular formula C10H14O4 B14212762 2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- CAS No. 628302-54-5](/img/structure/B14212762.png)
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- is a heterocyclic compound that belongs to the class of 2-pyranones. This compound features a six-membered ring with oxygen and a ketone group, making it a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method is versatile and can be adapted to produce various substituted 2H-pyran-2-ones by altering the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of 2H-pyran-2-one derivatives often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents, catalytic hydrogenation, and other standard organic reactions to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2H-pyran-2-one derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substituents can be introduced into the pyranone ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-pyran-2-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects and as intermediates in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2H-pyran-2-one derivatives involves their interaction with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific structure and functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-pyran-2-one: The parent compound with a simpler structure.
4-methoxy-6-methyl-2H-pyran-2-one: A derivative with similar functional groups.
6-hexyltetrahydro-2H-pyran-2-one: Another derivative with a longer alkyl chain .
Uniqueness
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
628302-54-5 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C10H14O4/c1-4-7(11)10-6(2)8(13-3)5-9(12)14-10/h5,7,11H,4H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
PMAGWBXRCQWPNQ-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@@H](C1=C(C(=CC(=O)O1)OC)C)O |
Kanonische SMILES |
CCC(C1=C(C(=CC(=O)O1)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
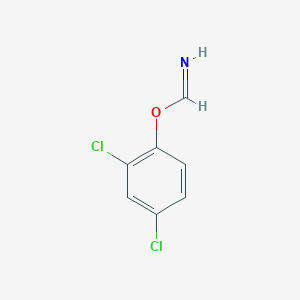
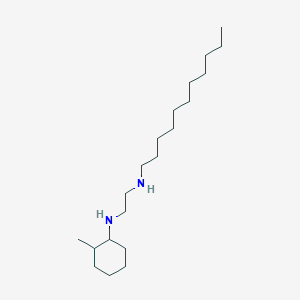
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
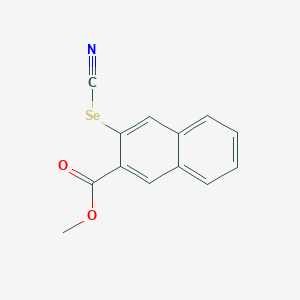
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
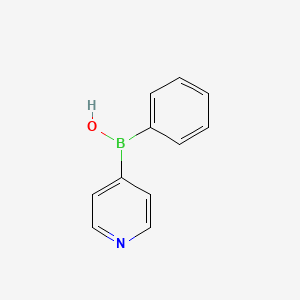
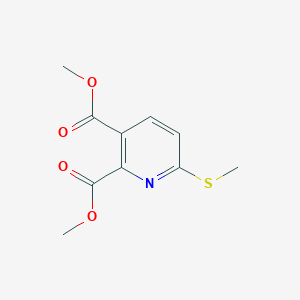
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
